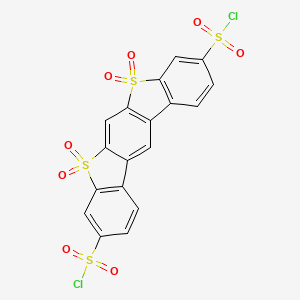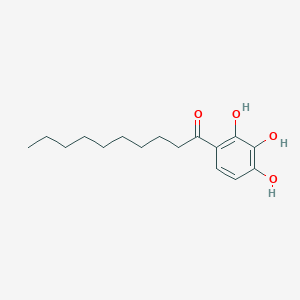
1-(2,3,4-Trihydroxyphenyl)decan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3,4-Trihydroxyphenyl)decan-1-one is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a decanone backbone attached to a phenyl ring substituted with three hydroxyl groups at positions 2, 3, and 4. This compound has garnered interest due to its potential biological activities and applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,4-Trihydroxyphenyl)decan-1-one typically involves the reaction of a decanone derivative with a phenolic compound under specific conditions. One common method involves the use of Friedel-Crafts acylation, where a decanoyl chloride reacts with a phenol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
1-(2,3,4-Trihydroxyphenyl)decan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Alkylated or acylated phenolic compounds.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and chemical intermediates.
作用機序
The mechanism of action of 1-(2,3,4-Trihydroxyphenyl)decan-1-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce autophagic cell death in cancer cells by agonizing the nuclear receptor TR3 and attenuating Akt2 activity . This leads to the export of TR3 to the cytoplasm and its targeting to mitochondria, ultimately resulting in autophagic induction.
類似化合物との比較
1-(2,3,4-Trihydroxyphenyl)decan-1-one can be compared with other similar compounds such as:
1-(3,4,5-Trihydroxyphenyl)decan-1-one: Similar structure but with hydroxyl groups at different positions.
1-(2,3,4-Trihydroxyphenyl)nonan-1-one: Similar structure but with a shorter carbon chain.
1-(2,3,4-Trihydroxyphenyl)octan-1-one: Another similar compound with an even shorter carbon chain.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to variations in their structures.
特性
CAS番号 |
1154-72-9 |
|---|---|
分子式 |
C16H24O4 |
分子量 |
280.36 g/mol |
IUPAC名 |
1-(2,3,4-trihydroxyphenyl)decan-1-one |
InChI |
InChI=1S/C16H24O4/c1-2-3-4-5-6-7-8-9-13(17)12-10-11-14(18)16(20)15(12)19/h10-11,18-20H,2-9H2,1H3 |
InChIキー |
ZPMQGTUVDYNEHO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(=O)C1=C(C(=C(C=C1)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




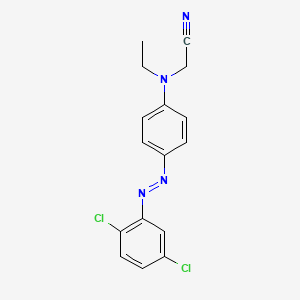



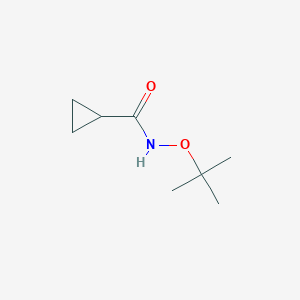

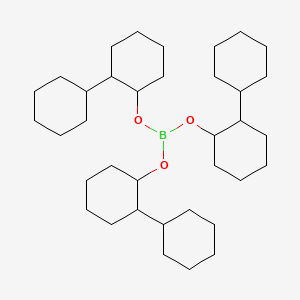
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11962019.png)

![7-hydroxy-9-(3-methoxyphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B11962029.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11962030.png)
